molecular formula C18H22O7 B6418675 2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 6240-43-3

2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B6418675
CAS No.: 6240-43-3
M. Wt: 350.4 g/mol
InChI Key: IXNLCAOPOPPKKB-UHFFFAOYSA-N
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Description

“2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C18H22O7 . Its average mass is 350.363 Da and its monoisotopic mass is 350.136566 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not available in the sources I found .

Properties

IUPAC Name

2-methoxyethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7/c1-5-22-17(19)12(3)24-13-6-7-15-14(10-13)16(11(2)25-15)18(20)23-9-8-21-4/h6-7,10,12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNLCAOPOPPKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389730
Record name AGN-PC-0KA2IT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-43-3
Record name AGN-PC-0KA2IT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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